3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole
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Overview
Description
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromodifluoromethyl group at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via a radical bromodifluoromethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.
Scientific Research Applications
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Chemical Biology: The compound is employed as a probe in chemical biology to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can form strong interactions with these targets, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane
- (Trifluoromethyl)trimethylsilane
- (Bromodifluoromethyl)trimethylsilane
Uniqueness
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole is unique due to the presence of both a bromodifluoromethyl group and a phenyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[bromo(difluoro)methyl]-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCGHYXXPWPVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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